molecular formula C18H19ClO5 B5202557 allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate

allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No. B5202557
M. Wt: 350.8 g/mol
InChI Key: HXBLWKHSQSFLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as allyl coumarin ester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate coumarin ester is not fully understood. However, it is believed to exert its effects through the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways in cells.
Biochemical and Physiological Effects:
Allyl coumarin ester has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of ROS, which are known to cause oxidative stress and damage to cells. Additionally, this compound coumarin ester has been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate coumarin ester in lab experiments is its low toxicity and high stability. Additionally, it is relatively easy to synthesize and can be used in a variety of assays. However, one limitation of using this compound coumarin ester is that it may not be suitable for all types of experiments, as its properties may vary depending on the specific conditions used.

Future Directions

There are several potential future directions for research on allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate coumarin ester. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further investigation is needed to fully understand the mechanism of action of this compound coumarin ester and its effects on various signaling pathways in cells. Finally, the development of new synthesis methods and the optimization of existing methods may help to improve the efficiency and yield of this compound coumarin ester production.

Synthesis Methods

Allyl coumarin ester can be synthesized through the reaction between coumarin and allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate acetate in the presence of a base catalyst. This reaction results in the formation of a yellowish liquid with a distinct odor.

Scientific Research Applications

Allyl coumarin ester has been studied extensively for its potential applications in various fields. It has been found to exhibit antioxidant, antimicrobial, and anti-inflammatory properties, making it a promising candidate for use in the food and pharmaceutical industries. Additionally, allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate coumarin ester has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

prop-2-enyl 2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO5/c1-3-5-6-12-8-17(20)24-15-10-16(14(19)9-13(12)15)23-11-18(21)22-7-4-2/h4,8-10H,2-3,5-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBLWKHSQSFLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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